Cas no 1091397-53-3 (N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide)

N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide structure
1091397-53-3 structure
Product name:N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide
CAS No:1091397-53-3
MF:C21H23FN2O3
Molecular Weight:370.417329072952
CID:6444628
PubChem ID:29702052

N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide 化学的及び物理的性質

名前と識別子

    • N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide
    • N1-(2-fluorophenyl)-N2-((1-(4-methoxyphenyl)cyclopentyl)methyl)oxalamide
    • VU0644024-1
    • N'-(2-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
    • N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
    • 1091397-53-3
    • AKOS024509535
    • F5470-0287
    • インチ: 1S/C21H23FN2O3/c1-27-16-10-8-15(9-11-16)21(12-4-5-13-21)14-23-19(25)20(26)24-18-7-3-2-6-17(18)22/h2-3,6-11H,4-5,12-14H2,1H3,(H,23,25)(H,24,26)
    • InChIKey: OZZHOOULIDOCSZ-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1NC(C(NCC1(C2C=CC(=CC=2)OC)CCCC1)=O)=O

計算された属性

  • 精确分子量: 370.16927076g/mol
  • 同位素质量: 370.16927076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 514
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 67.4Ų

N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5470-0287-5mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
5mg
$69.0 2023-09-10
Life Chemicals
F5470-0287-20mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
20mg
$99.0 2023-09-10
Life Chemicals
F5470-0287-1mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
1mg
$54.0 2023-09-10
Life Chemicals
F5470-0287-75mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
75mg
$208.0 2023-09-10
Life Chemicals
F5470-0287-5μmol
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
5μmol
$63.0 2023-09-10
Life Chemicals
F5470-0287-2mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
2mg
$59.0 2023-09-10
Life Chemicals
F5470-0287-4mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
4mg
$66.0 2023-09-10
Life Chemicals
F5470-0287-40mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
40mg
$140.0 2023-09-10
Life Chemicals
F5470-0287-3mg
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
3mg
$63.0 2023-09-10
Life Chemicals
F5470-0287-2μmol
N'-(2-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
1091397-53-3
2μmol
$57.0 2023-09-10

N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide 関連文献

N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamideに関する追加情報

Professional Introduction to N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide (CAS No. 1091397-53-3)

N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide, with the CAS number 1091397-53-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a 2-fluorophenyl group and a cyclopentylmethyl moiety linked through an ethanediamide backbone. The presence of these distinct structural features not only contributes to its unique chemical properties but also opens up a wide range of potential applications in medicinal chemistry.

The 2-fluorophenyl group is a key structural element that imparts specific electronic and steric properties to the molecule. Fluoro substitution in aromatic rings is well-documented for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. In the context of N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide, the fluorine atom likely plays a crucial role in enhancing the compound's interaction with biological targets, thereby influencing its potential therapeutic efficacy.

Complementing the 2-fluorophenyl group is the cyclopentylmethyl moiety, which is attached through an ethanediamide linkage. The cyclopentyl ring is known for its ability to provide steric bulk and improve solubility, while the amide bond introduces additional hydrogen bonding capabilities. These features are particularly valuable in designing molecules that can effectively engage with biological receptors or enzymes. The ethanediamide backbone serves as a versatile scaffold, allowing for further modifications and derivatization to tailor the compound's pharmacological properties.

The presence of the 4-methoxyphenyl group further enhances the complexity and functionality of N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide. Methoxy substitution on aromatic rings is commonly employed to improve metabolic stability and binding interactions. The methoxy group in this compound likely contributes to its overall pharmacokinetic profile, making it a promising candidate for further investigation in drug development.

In recent years, there has been growing interest in the development of novel compounds that incorporate fluorinated aromatic rings due to their demonstrated utility in enhancing drug-like properties. The combination of a 2-fluorophenyl group with other functional moieties has led to the discovery of several potent and selective pharmaceutical agents. N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide aligns with this trend, showcasing the potential of such structural motifs in medicinal chemistry.

The cyclopentylmethyl moiety in this compound also adds to its unique profile. Cycloalkyl groups are frequently incorporated into drug candidates due to their ability to enhance binding affinity and reduce off-target effects. The cyclopentane ring provides a balanced steric environment that can optimize interactions with biological targets while minimizing unwanted side effects. This feature makes N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide a compelling subject for further exploration in therapeutic applications.

The ethanediamide linkage serves as a critical component that connects the various functional groups in this molecule. Amides are well-known for their versatility in medicinal chemistry, offering multiple sites for modification and interaction with biological systems. The ethanediamide backbone in N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide likely contributes to its solubility and bioavailability, making it a favorable candidate for oral administration or other routes of delivery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to more effectively design and optimize compounds like N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide. These tools allow for detailed analysis of molecular interactions, helping to predict pharmacological properties and identify potential lead compounds for further development. The combination of experimental data and computational methods has significantly accelerated the discovery process in pharmaceutical research.

In conclusion, N'-(2-fluorophenyl)-N-{1-(4-methoxyphenyl)cyclopentylmethyl}ethanediamide (CAS No. 1091397-53-3) represents a promising compound with unique structural features that make it suitable for various therapeutic applications. The presence of functional groups such as the 2-fluorophenyl, 4-methoxyphenyl, and cyclopentylmethyl moieties, along with an ethanediamide backbone, contributes to its diverse pharmacological potential. As research continues to uncover new applications for fluorinated aromatic compounds and advanced scaffolds like cycloalkanes, N'-(2-fluorophenyl)-N-{1-(4-methoxypheny lcyclopent ylmethyl)et haned iam ide} is poised to play a significant role in future drug development efforts.

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